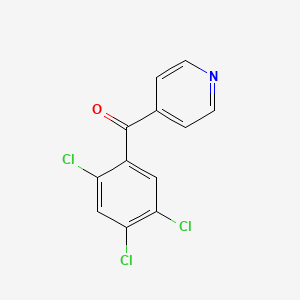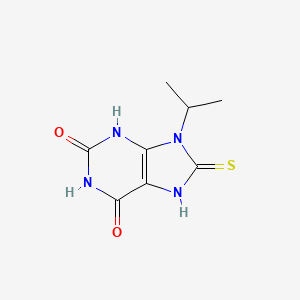![molecular formula C13H23NO3Si B13999989 N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline typically involves the reaction of aniline with a silylating agent such as triethoxysilane. The reaction is usually carried out under inert gas conditions (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is heated to a temperature range of 132-142°C under reduced pressure (4 mmHg) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline has a wide range of applications in scientific research:
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized as an adhesion promoter in coatings, sealants, and adhesives.
Wirkmechanismus
The mechanism of action of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline involves its ability to form strong bonds with various substrates through its silyl ether group. This property makes it an effective coupling agent and adhesion promoter. The compound interacts with molecular targets such as hydroxyl groups on surfaces, leading to enhanced adhesion and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (N-Phenylamino)methyltriethoxysilane
- N-Phenylaminomethyltriethoxysilane
- Anilinomethyl-triethoxysilane
Uniqueness
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is unique due to its specific combination of aniline and silyl ether groups, which provides it with distinct properties such as enhanced reactivity and versatility in various applications. Compared to other similar compounds, it offers improved performance in adhesion promotion and surface modification .
Eigenschaften
Molekularformel |
C13H23NO3Si |
|---|---|
Molekulargewicht |
269.41 g/mol |
IUPAC-Name |
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline |
InChI |
InChI=1S/C13H23NO3Si/c1-5-15-18(4,16-6-2)17-12(3)14-13-10-8-7-9-11-13/h7-12,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
VELDVSSSOKBHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(OCC)OC(C)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)




![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)



![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)

![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
